7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid
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Overview
Description
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities. The presence of multiple functional groups, including an amino group, a cyclopropyl group, and a carboxylic acid group, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route includes the formation of the quinoline core through a series of cyclization reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The quinoline core can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selective reactivity .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- 7-(3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
- 7-(1-Pyrrolidinyl)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid .
Uniqueness
What sets 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-5-dimethylamino-4-oxoquinoline-3-carboxylic acid apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the (S)-3-amino-1-pyrrolidinyl group, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
178173-88-1 |
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Molecular Formula |
C19H23FN4O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-5-(methylamino)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H23FN4O3/c1-9-16-13(18(25)12(19(26)27)8-24(16)11-3-4-11)15(22-2)14(20)17(9)23-6-5-10(21)7-23/h8,10-11,22H,3-7,21H2,1-2H3,(H,26,27)/t10-/m0/s1 |
InChI Key |
QUWRHBANJQYSKT-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C2C(=C(C(=C1N3CC[C@@H](C3)N)F)NC)C(=O)C(=CN2C4CC4)C(=O)O |
Canonical SMILES |
CC1=C2C(=C(C(=C1N3CCC(C3)N)F)NC)C(=O)C(=CN2C4CC4)C(=O)O |
Origin of Product |
United States |
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